molecular formula C14H19N3OS B5597909 N'-(3-methylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(3-methylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B5597909
M. Wt: 277.39 g/mol
InChI Key: YEIMZWOUFDYYNJ-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between appropriate aldehydes and hydrazides. For instance, the synthesis of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides and N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide has been described, indicating a general approach that could be adapted for the synthesis of N'-(3-methylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide (Quoc et al., 2019); (Li Wei-hua et al., 2006).

Molecular Structure Analysis

Crystal structure analysis of related compounds provides insights into the molecular conformation, hydrogen bonding, and other interactions that stabilize the crystal structure. For example, the crystal structures of similar acetohydrazide compounds show configurations about the C=N bond and the orientation of substituent groups affecting overall molecular geometry (Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides can participate in various chemical reactions, including cyclization, condensation, and substitution reactions, depending on their substituents. These reactions can lead to a variety of compounds with potential biological activity or material applications. For example, reactions involving acetohydrazides and different aldehydes or ketones result in Schiff bases, which are of interest due to their potential pharmacological properties (Saravanan et al., 2015).

properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-12-3-2-4-13(9-12)10-15-16-14(18)11-17-5-7-19-8-6-17/h2-4,9-10H,5-8,11H2,1H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIMZWOUFDYYNJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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